2-(4-Carboxyphenyl)-5-methylbenzoic acid
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Overview
Description
2-(4-Carboxyphenyl)-5-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a carboxyphenyl group and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Carboxyphenyl)-5-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of toluene with 4-carboxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the mixture for several hours. The resulting product is then purified through recrystallization.
Another method involves the Suzuki-Miyaura cross-coupling reaction. In this approach, 4-carboxyphenylboronic acid is coupled with 5-methyl-2-bromobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation due to its cost-effectiveness and scalability. The process is optimized to ensure high yields and purity of the final product. Continuous flow reactors and advanced purification techniques such as chromatography are employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Carboxyphenyl)-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 2-(4-Carboxyphenyl)-5-carboxybenzoic acid.
Reduction: 2-(4-Carboxyphenyl)-5-methylbenzyl alcohol.
Substitution: 2-(4-Carboxyphenyl)-5-methyl-3-nitrobenzoic acid (nitration), 2-(4-Carboxyphenyl)-5-methyl-3-bromobenzoic acid (bromination).
Scientific Research Applications
2-(4-Carboxyphenyl)-5-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of 2-(4-Carboxyphenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to proteins or enzymes and modulating their activity. The carboxyl groups can form hydrogen bonds with amino acid residues, while the aromatic ring can participate in π-π interactions. These interactions can influence the conformation and function of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Carboxyphenylboronic acid
- 5-Methyl-2-bromobenzoic acid
- Tetrakis(4-carboxyphenyl)porphyrin
Uniqueness
2-(4-Carboxyphenyl)-5-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both carboxyphenyl and methyl groups allows for versatile reactivity and the formation of diverse derivatives. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited for various applications in research and industry.
Properties
IUPAC Name |
2-(4-carboxyphenyl)-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-9-2-7-12(13(8-9)15(18)19)10-3-5-11(6-4-10)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNULDKSJDBXON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689913 |
Source
|
Record name | 4-Methyl[1,1'-biphenyl]-2,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80689913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261965-74-5 |
Source
|
Record name | 4-Methyl[1,1'-biphenyl]-2,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80689913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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